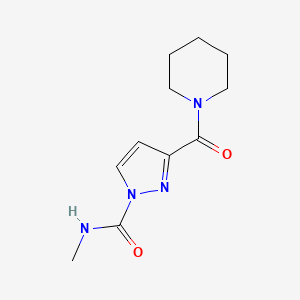
4-methoxyphenyl 2,5-dichlorobenzoate
Vue d'ensemble
Description
“4-methoxyphenyl 2,5-dichlorobenzoate” is a chemical compound. It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C14H10Cl2O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
The molecular structure of “this compound” consists of asymmetric units of C14H10Cl2O3 . The molecular weight of the compound is 297.14 .Applications De Recherche Scientifique
Corrosion Inhibition : Studies have demonstrated the effectiveness of compounds related to "4-methoxyphenyl 2,5-dichlorobenzoate" in inhibiting corrosion of metals. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole and 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been found effective as corrosion inhibitors in acidic media, showing high inhibition efficiency and following Langmuir's adsorption isotherm model (Bentiss et al., 2009); (Bouklah et al., 2006).
Pharmaceutical Research : In pharmaceutical research, derivatives of "this compound" have been studied for their potential biological activities. For example, hydrazides and ylidenhydrazides of 2-(5-(4-methoxyphenyl), (3,4,5-threemethoxyphenyl)-1,2,4-triazole-3-ilthio) acetate acids have been synthesized and evaluated for their antimicrobial activities, showing that the introduction of a methoxyphenyl radical significantly increases antimicrobial performance (Samelyuk & Kaplaushenko, 2013).
Fluorescence Studies : These compounds have also been used in fluorescence studies. The fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has been analyzed, revealing insights into their quenching mechanisms and potential applications in fluorescence-based sensors (Geethanjali et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
(4-methoxyphenyl) 2,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-18-10-3-5-11(6-4-10)19-14(17)12-8-9(15)2-7-13(12)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEDLXZVCHYBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)



![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)

![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)




![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)
